Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-

Hydrogen-bond donor count Physicochemical profiling Scaffold differentiation

Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- (CAS 832127-95-4) is a low-molecular-weight (165.11 g/mol) fused heterocycle combining a pyrimidine ring with a 1,2,3-triazin-4(3H)-one moiety, bearing a distinctive N(3)-hydroxy substituent. This scaffold belongs to the broader pyrimidotriazinone class, for which synthetic access via nitrous acid-mediated cyclization of 5-amino-6-methyluracils was established in foundational studies.

Molecular Formula C5H3N5O2
Molecular Weight 165.11 g/mol
CAS No. 832127-95-4
Cat. No. B12542284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-
CAS832127-95-4
Molecular FormulaC5H3N5O2
Molecular Weight165.11 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)C(=O)N(N=N2)O
InChIInChI=1S/C5H3N5O2/c11-5-4-3(1-6-2-7-4)8-9-10(5)12/h1-2,12H
InChIKeyCMYJPUMYBQSOEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- (CAS 832127-95-4) – Core Structural and Physicochemical Identity


Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- (CAS 832127-95-4) is a low-molecular-weight (165.11 g/mol) fused heterocycle combining a pyrimidine ring with a 1,2,3-triazin-4(3H)-one moiety, bearing a distinctive N(3)-hydroxy substituent [1]. This scaffold belongs to the broader pyrimidotriazinone class, for which synthetic access via nitrous acid-mediated cyclization of 5-amino-6-methyluracils was established in foundational studies [2][3]. Contemporary one-step protocols employing adapted Vilsmeier conditions have been reported for related pyrimidotriazinone systems, though direct application to this specific hydroxy derivative remains sparsely documented in the primary literature [3].

Why In-Class Substitution of Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- Carries Procurement Risk


Despite sharing the C5H3N5O2 empirical formula with isomeric pyrimidotriazine-diones such as pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione and pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione (1,6-didemethyltoxoflavin), pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- differs fundamentally in ring-fusion geometry (angular [5,4-d] vs. linear [5,4-e]), triazine isomer type (1,2,3-triazine vs. 1,2,4-triazine), and the presence of an exocyclic N-hydroxy group replacing a ring carbonyl [1][2]. These structural variables govern hydrogen-bond donor/acceptor topology, tautomeric equilibria, and metal-chelating capacity, rendering physicochemical property profiles non-interchangeable even among constitutional isomers [1]. Generic substitution without experimental validation of the specific CAS registry number therefore risks introducing unrecognized differences in solubility, stability, and biological target engagement.

Quantitative Differentiation Evidence: Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- (CAS 832127-95-4)


Hydrogen-Bond Donor Capacity: N(3)-Hydroxy Substituent Versus Isomeric Dione Comparators

The target compound possesses one hydrogen-bond donor (HBD = 1) attributable to the N(3)-OH group, whereas isomeric pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione (1,6-didemethyltoxoflavin) has HBD = 0 in its dominant tautomeric form [1]. This single-donor difference alters the compound's capacity to act as a hydrogen-bond donor in host–guest recognition, crystal engineering, and pharmacophore-based design. The 3-hydroxy-1,2,3-triazin-4-one motif additionally provides a metal-chelating N-hydroxy–carbonyl bidentate site absent in the dione series [2].

Hydrogen-bond donor count Physicochemical profiling Scaffold differentiation

Topological Polar Surface Area (TPSA) and Lipophilicity: Differentiation from Benzotriazinone Analog 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt)

The target compound has a computed TPSA of 91 Ų and XLogP3-AA of -0.3, reflecting its compact, nitrogen-rich heteroaromatic core with a single hydroxyl substituent [1]. In contrast, the structurally related benzotriazinone HODHBt (CAS 28230-32-2; a reported STAT5-SUMO PPI inhibitor) has a higher TPSA and different logP due to its fused benzo ring system . The lower TPSA of the target compound suggests superior membrane permeability potential relative to benzo-fused analogs, while the negative XLogP3-AA indicates preferential aqueous solubility over lipophilic benzotriazinones [1].

Polar surface area Lipophilicity Drug-likeness

Rotatable Bond Count and Conformational Rigidity: Scaffold Preorganization Advantage

The target compound has zero rotatable bonds, conferring complete conformational rigidity [1]. This contrasts with many substituted pyrimido[5,4-d][1,2,3]triazin-4-one derivatives bearing aminoalkyl or hydroxyethyl substituents at positions 6 and 8 (e.g., CAS 1036-13-1, which carries two 2-hydroxy-ethyl-methyl-amino side chains introducing multiple rotatable bonds) . Rigid scaffolds minimize entropic penalties upon target binding and simplify structure–activity relationship interpretation, offering a cleaner chemical probe phenotype relative to flexible congeners [1].

Conformational rigidity Rotatable bonds Scaffold preorganization

Synthetic Accessibility: One-Step Vilsmeier-Type Protocol for the Pyrimidotriazinone Core

A one-step synthetic protocol employing adapted Vilsmeier conditions has been reported for a closely related pyrimidotriazinone system, delivering the product in quantitative yield with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. While this specific protocol was developed for a deuterated furfural derivative rather than the title compound itself, the methodology demonstrates the feasibility of rapid, high-yield access to the pyrimidotriazine core class. In contrast, 6,8-disubstituted analogs such as CAS 1036-13-1 require multi-step sequences involving sequential amine substitution and cyclization [2].

One-step synthesis Vilsmeier conditions Quantitative yield

Best-Use Scenarios for Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- (CAS 832127-95-4) in Scientific Procurement


Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 165.11 Da, zero rotatable bonds, and a single hydrogen-bond donor, this compound satisfies canonical Rule-of-Three fragment criteria, making it an ideal entry for fragment library assembly [1]. Its complete conformational rigidity (rotatable bond count = 0) ensures unambiguous pose prediction in crystallographic soaking experiments, a critical advantage over flexible pyrimidotriazinone derivatives that introduce crystallographic disorder [1]. The N-hydroxy-1,2,3-triazin-4-one moiety additionally provides a metal-chelating pharmacophore, positioning the compound as a privileged fragment for metalloenzyme targets [2].

Scaffold for Parallel Medicinal Chemistry Diversification

The unsubstituted pyrimido[5,4-d][1,2,3]triazin-4(3H)-one core, accessible via one-step Vilsmeier-type protocols [3], serves as a versatile starting point for divergent C6 and C8 functionalization. Procurement of this parent scaffold enables systematic exploration of substituent effects without the synthetic burden of de novo core construction for each derivative, reducing the cost and time required for structure–activity relationship (SAR) campaigns relative to purchasing pre-elaborated 6,8-disubstituted analogs [1][2].

Physicochemical Reference Standard for Isomeric Purity Verification

Given that multiple isomeric pyrimidotriazine-diones share the empirical formula C5H3N5O2, this compound—with its distinct [5,4-d] fusion and 3-hydroxy substituent—can serve as a chromatographic and spectroscopic reference standard for verifying isomeric identity in quality control workflows [1]. Its computed XLogP3-AA of -0.3 and TPSA of 91 Ų provide orthogonal differentiation from isomeric [5,4-e] diones, facilitating unambiguous HPLC separation and identity confirmation [1][2].

Quote Request

Request a Quote for Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.